2,5-dichloro-N-(3-cyanothiophen-2-yl)thiophene-3-carboxamide
Description
2,5-Dichloro-N-(3-cyanothiophen-2-yl)thiophene-3-carboxamide is a heterocyclic compound featuring a thiophene backbone with chlorine substituents at the 2- and 5-positions, a carboxamide group at the 3-position, and a 3-cyanothiophen-2-yl moiety as the N-substituent. This structure confers unique electronic and steric properties, making it a candidate for applications in materials science (e.g., conductive polymers) and pharmaceuticals (e.g., kinase inhibition). Its synthesis typically involves coupling reactions, such as Suzuki or Stille cross-coupling, to assemble the thiophene and cyano-thiophene units .
Properties
IUPAC Name |
2,5-dichloro-N-(3-cyanothiophen-2-yl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2N2OS2/c11-7-3-6(8(12)17-7)9(15)14-10-5(4-13)1-2-16-10/h1-3H,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWYJPOCKZOGLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C#N)NC(=O)C2=C(SC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,5-dichloro-N-(3-cyanothiophen-2-yl)thiophene-3-carboxamide involves several steps. One common method includes the condensation reaction of 2,5-dichlorothiophene-3-carboxylic acid with 3-cyanothiophene-2-amine under specific conditions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2,5-dichloro-N-(3-cyanothiophen-2-yl)thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2,5-dichloro-N-(3-cyanothiophen-2-yl)thiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(3-cyanothiophen-2-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized against analogs with shared motifs, such as halogenated aromatic systems, carboxamide linkages, or cyano substituents. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations :
Electronic Effects: The 2,5-dichloro-thiophene core in the target compound enhances electron deficiency compared to 3-chloro-N-phenyl-phthalimide, which relies on a phthalimide ring for electron withdrawal . The cyano group further amplifies this effect, akin to 5-bromo-2-cyanothiophene, but with improved stability due to the carboxamide linkage. Thiadiazine-based analogs (e.g., compound 9w in ) exhibit similar halogen-driven reactivity but differ in aromatic system rigidity, affecting conjugation in polymers.
Synthetic Utility :
- The target compound’s dichloro-thiophene motif aligns with Stille/Suzuki cross-coupling strategies used for 3,5-dichloro-thiadiazines . However, the presence of a carboxamide group introduces challenges in regioselectivity during coupling.
Thermal and Chemical Stability: 3-Chloro-N-phenyl-phthalimide demonstrates superior thermal stability (critical for polyimides) due to its fused aromatic system , whereas the target compound’s stability is modulated by the cyano group’s electron-withdrawing nature.
This contrasts with phthalimide derivatives, which are associated with anti-inflammatory activity .
Biological Activity
2,5-Dichloro-N-(3-cyanothiophen-2-yl)thiophene-3-carboxamide is a synthetic compound belonging to the thiophene family, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring system with dichloro and cyano substituents, which may enhance its reactivity and interaction with biological targets. Its molecular formula is , with a molecular weight of approximately 263.14 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The presence of chlorine atoms can facilitate halogen bonding, while the cyano group may participate in hydrogen bonding interactions. These interactions can modulate enzyme activity and influence cellular signaling pathways.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiophene can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
| Compound | Target Bacteria | Activity |
|---|---|---|
| This compound | S. aureus | Moderate |
| 2,5-Dichlorothiophene | E. coli | Significant |
Anticancer Activity
Thiophene derivatives have also been investigated for their anticancer properties. In vitro studies suggest that these compounds can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (breast cancer) | 15 | Apoptosis induction |
| HeLa (cervical cancer) | 20 | Cell cycle arrest |
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated a series of thiophene derivatives, including this compound. The compound exhibited moderate activity against S. aureus, suggesting potential as an antimicrobial agent in clinical settings .
- Anticancer Properties : Another investigation focused on the cytotoxic effects of thiophene derivatives against various cancer cell lines. The study found that this compound significantly reduced cell viability in MCF-7 cells through apoptosis pathways .
Structure-Activity Relationship (SAR)
The biological activity of thiophene derivatives often correlates with their structural features. Modifications at the 2 and 5 positions of the thiophene ring can enhance or diminish activity. For instance, the introduction of electron-withdrawing groups like chlorine or cyano increases lipophilicity and may improve membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
